Fmoc-Lys(2-Cl-Z)-OH
CAS No.: 133970-31-7
Cat. No.: VC21539985
Molecular Formula: C29H29ClN2O6
Molecular Weight: 537.0 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 133970-31-7 |
---|---|
Molecular Formula | C29H29ClN2O6 |
Molecular Weight | 537.0 g/mol |
IUPAC Name | 6-[(2-chlorophenyl)methoxycarbonylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid |
Standard InChI | InChI=1S/C29H29ClN2O6/c30-25-14-6-1-9-19(25)17-37-28(35)31-16-8-7-15-26(27(33)34)32-29(36)38-18-24-22-12-4-2-10-20(22)21-11-3-5-13-23(21)24/h1-6,9-14,24,26H,7-8,15-18H2,(H,31,35)(H,32,36)(H,33,34) |
Standard InChI Key | VUEYAXRHPZGZOL-UHFFFAOYSA-N |
SMILES | C1=CC=C(C(=C1)COC(=O)NCCCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)Cl |
Canonical SMILES | C1=CC=C(C(=C1)COC(=O)NCCCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)Cl |
Fmoc-Lys(2-Cl-Z)-OH, also known as N-alpha-(9-fluorenylmethyloxycarbonyl)-N-epsilon-(2-chlorobenzyloxycarbonyl)-L-lysine, is a crucial amino acid derivative used extensively in peptide synthesis. Its unique structure, which includes both the Fmoc (9-fluorenylmethyloxycarbonyl) and 2-chlorobenzyloxycarbonyl (2-Cl-Z) protecting groups, makes it an essential building block for creating complex peptides with specific functionalities.
Synthesis and Applications
Fmoc-Lys(2-Cl-Z)-OH is synthesized using standard peptide synthesis protocols, often involving solid-phase synthesis methods. The Fmoc group protects the alpha-amino group, while the 2-chlorobenzyloxycarbonyl group protects the epsilon-amino group of lysine, allowing for selective deprotection and coupling reactions.
Applications
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Peptide Synthesis: This compound is used to create peptides with specific side-chain functionalities, which are crucial for biological studies and drug development.
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Drug Development: Its unique protective groups make it valuable for developing targeted therapies, particularly in cancer treatment.
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Bioconjugation: It is used in linking biomolecules to enhance drug delivery systems.
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Diagnostic Applications: Fmoc-Lys(2-Cl-Z)-OH aids in the detection of specific biomolecules in clinical settings.
Deprotection Methods
The sidechain of Fmoc-Lys(2-Cl-Z)-OH can be deprotected using hydrogenation or hydrofluoric acid (HF), which removes the 2-chlorobenzyloxycarbonyl group, allowing further modification or coupling reactions.
Research Findings
Recent studies have highlighted the importance of Fmoc-Lys(2-Cl-Z)-OH in peptide synthesis, particularly in creating complex structures for biological studies and drug development. For instance, its use in targeted therapies has shown potential in reducing side effects by enhancing specificity towards certain receptors.
Table: Applications of Fmoc-Lys(2-Cl-Z)-OH
Application Area | Description |
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Peptide Synthesis | Essential building block for creating complex peptides. |
Drug Development | Valuable in developing targeted therapies, especially in cancer treatment. |
Bioconjugation | Used in linking biomolecules to enhance drug delivery systems. |
Diagnostic Applications | Aids in detecting specific biomolecules in clinical settings. |
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